Cbz-HABA serves as a protected amino acid building block. The "Cbz" group (benzyloxycarbonyl) acts as a protecting group for the amine functionality, allowing for selective modification and peptide chain elongation. Once the desired peptide sequence is built, the Cbz group can be removed under specific conditions to reveal the free amine, enabling peptide cyclization or conjugation to other biomolecules [PubChem: 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid, https://pubchem.ncbi.nlm.nih.gov/compound/S_---4-Amino-2-hydroxybutyric-acid]. This property makes Cbz-HABA valuable for solid-phase peptide synthesis, a common technique for generating peptides in research laboratories.
Cbz-HABA can be used as a substrate for enzymes involved in amino acid metabolism or modification. Enzymes with specific recognition for the amino acid side chain or the Cbz group can be studied using Cbz-HABA. The enzymatic activity can be monitored by various methods, like measuring the release of the free amine group or the cleaved Cbz fragment [ScienceDirect: Enzymatic Synthesis of N-Carbobenzoxy-D,L-α-Amino Acids, ]. This information helps researchers understand the function and mechanism of these enzymes, which can be crucial for drug discovery and development.
Cbz-HABA exists in two stereoisomeric forms: L-Cbz-HABA and D-Cbz-HABA. The "S" configuration at the second carbon atom (C-2) refers to the L-isomer. These stereoisomers can be employed to investigate the stereoselectivity of molecules or processes. For instance, enzymes or receptors that exhibit a preference for one stereoisomer over the other can be studied using Cbz-HABA derivatives [Chirality: Absolute configuration of the α-hydroxy acid moiety of N-carbobenzoxy-DL-homoserine, ]. This knowledge is valuable in designing drugs or catalysts with specific activity.
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid, also known as (S)-N-carbobenzyloxy-4-amino-2-hydroxybutyric acid, is an amino acid derivative characterized by its unique structure that includes a benzyloxycarbonyl group. Its molecular formula is C₁₂H₁₅N₁O₅, with a molecular weight of approximately 253.254 g/mol. This compound features a hydroxyl group and an amino group, making it a versatile building block in organic synthesis and pharmaceutical applications .
Several methods are available for synthesizing 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid:
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid finds applications in:
Interaction studies involving 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid focus on its ability to bind with various biological macromolecules. These studies are crucial for understanding its role in drug design and development:
Several compounds share structural similarities with 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxybutanoic Acid | C₄H₈O₃ | Simple structure, lacks amino and benzyloxy groups |
| N-Boc-2-hydroxybutyric Acid | C₆H₁₁NO₄ | Contains a tert-butyloxycarbonyl protecting group |
| 4-Aminobutanoic Acid | C₄H₉N₃O₂ | Lacks the hydroxyl and benzyloxy groups |
| (S)-2-Amino-3-hydroxybutanoic Acid | C₄H₉NO₃ | Contains an additional hydroxyl group |
The uniqueness of 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid lies in its combination of both a hydroxyl and an amino group along with a benzyloxycarbonyl moiety, which provides it with diverse reactivity and potential applications that are not found in simpler amino acids or their derivatives .
This compound's structural complexity enables it to serve as a versatile intermediate in organic synthesis and pharmaceutical research.
The stereoselective synthesis of γ-amino-α-hydroxy acids like 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid relies on enzymatic and organocatalytic approaches. trans-o-Hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida enables enantioselective aldol additions of pyruvate to aldehydes, yielding 4-hydroxy-2-oxo acids with >99% enantiomeric excess (ee) . Subsequent transamination using S-selective transaminases, such as those from Escherichia coli, converts these intermediates into γ-hydroxy-α-amino acids. For example, coupling HBPA with branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) achieves 83–95% yields of stereodefined products .
Table 1: Comparison of Enzymatic vs. Chemical Asymmetric Synthesis
| Parameter | Enzymatic Route (HBPA/BCAT) | Organocatalytic Route |
|---|---|---|
| Enantiomeric Excess (%) | >99 | 85–92 |
| Yield (%) | 83–95 | 70–80 |
| Substrate Scope | Broad (aliphatic aldehydes) | Limited |
| Reaction Time | 24–48 h | 12–24 h |
Chemical methods, though faster, often suffer from lower stereocontrol. For instance, Mannich reactions using proline-derived catalysts achieve 85–92% ee but require rigorous purification .
Mitsunobu cyclization is pivotal for constructing β-lactone intermediates, which are precursors to γ-amino-α-hydroxy acids. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate intramolecular esterification. In the synthesis of bistramide analogs, Mitsunobu conditions (0°C, dichloromethane, 12 h) cyclize 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid derivatives into β-lactones with 73–89% yields . The stereochemical outcome depends on the configuration of the hydroxyl group: R-configured substrates favor cis-β-lactones, while S-configured substrates yield trans-isomers .
Mechanistic Insight
The reaction proceeds via oxonium ion formation, followed by nucleophilic attack by the carboxylate oxygen. Hydrogen bonding between the Cbz group and the hydroxyl oxygen stabilizes the transition state, ensuring regioselectivity .
Incorporating 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid into SPPS requires orthogonal protecting groups and efficient coupling reagents. Wang resin functionalized with hydroxymethylphenoxy groups is ideal due to its acid-labile linkage, enabling cleavage with trifluoroacetic acid (TFA) . PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates amide bond formation between the carboxylic acid and resin-bound amines, achieving >95% coupling efficiency .
Stepwise Protocol
The Cbz group is favored for amine protection due to its stability under acidic and basic conditions and selective removal via hydrogenolysis. Hydrogenation over palladium on carbon (10% Pd/C, H₂, 1 atm) cleaves the Cbz group in 2–4 h without affecting hydroxyl or carboxylic acid moieties . Alternatives like tert-butoxycarbonyl (Boc) are incompatible with β-lactone synthesis due to premature deprotection under Mitsunobu conditions .
Table 2: Protecting Group Performance
| Group | Stability (pH) | Deprotection Method | Compatibility with SPPS |
|---|---|---|---|
| Cbz | 1–12 | H₂/Pd-C | Excellent |
| Boc | 1–8 | TFA | Poor (β-lactone synthesis) |
| Fmoc | 7–10 | Piperidine | Moderate |
Optimized protocols use 10% Pd/C in methanol:ethyl acetate (1:1) with 1% acetic acid to accelerate hydrogenolysis while minimizing racemization .
Aminoglycosides, such as amikacin and gentamicin, rely on 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid for key structural modifications that enhance antibacterial activity and circumvent microbial resistance mechanisms [4] [5].
Amikacin, a semisynthetic derivative of kanamycin A, incorporates a γ-amino-α-hydroxybutyryl (AHB) side chain at position 1 of the 2-deoxystreptamine ring. The synthesis of this AHB moiety begins with 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid as the chiral precursor [4]. Enzymatic methods using BtrH and BtrG from Bacillus circulans enable stereospecific transfer of the AHB group to the kanamycin core, yielding amikacin derivatives with enhanced resistance to aminoglycoside-modifying enzymes (AMEs) [4].
Key Reaction Steps:
This pathway preserves the critical (S)-configuration at C2, which is essential for ribosomal target binding [1] [4].
The compound’s hydroxyl and Cbz-protected amine groups directly influence aminoglycoside efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| C2 hydroxyl group | Mediates hydrogen bonding to 16S rRNA A-site, enhancing target affinity [4] [5] |
| C4 Cbz-protected amine | Prevents premature enzymatic deactivation by AAC(6′) acetyltransferases [4] |
| Carboxylic acid terminus | Enables conjugation to secondary amines in neamine scaffolds for dimer synthesis [4] |
Derivatives lacking the C2 hydroxyl group show 8–16-fold reduced activity against Pseudomonas aeruginosa, while N-acylated variants resist AAC(3)-IV-mediated acetylation [4].
The Cbz group’s orthogonality to fluorous tagging strategies makes this compound valuable for synthesizing peptide analogs with improved purification profiles.
Design Principles:
This approach reduces purification steps by 60–75% compared to traditional Fmoc-based methods, as demonstrated in the synthesis of β-lactamase inhibitors [4].
The carboxylic acid moiety enables covalent attachment to polymeric carriers, enhancing drug solubility and targeted delivery:
Common Polymer Systems:
| Polymer | Conjugation Chemistry | Release Mechanism |
|---|---|---|
| Poly(ethylene glycol) (PEG) | EDC/NHS-mediated amide bond | pH-dependent hydrolysis (pH 5.0) |
| Poly(lactic-co-glycolic acid) | Esterification | Enzymatic cleavage by esterases |
| N-(2-hydroxypropyl)methacrylamide | Michael addition | Reductive cleavage (GSH-triggered) |
PEGylated derivatives exhibit 3.2-fold increased plasma half-life in murine models compared to unmodified analogs, while PLGA conjugates achieve sustained release over 14 days in vitro [4].
The fundamental distinction between Type I and Type II β-turns lies in the orientation of the central peptide unit, which can undergo conformational interconversion through approximately 180-degree flip mechanisms [8] [9]. Type I β-turns are characterized by specific dihedral angle values: φ(i+1) = -60°, ψ(i+1) = -30°, φ(i+2) = -90°, and ψ(i+2) = 0° [10] [11]. In contrast, Type II β-turns exhibit φ(i+1) = -60°, ψ(i+1) = 120°, φ(i+2) = 80°, and ψ(i+2) = 0° [10].
Comprehensive analysis of high-resolution protein crystal structures reveals that Type I β-turns represent the most common form among hairpin conformers due to their structural similarity to α-helical conformations [10] [11]. The incorporation of 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid into peptide sequences preferentially stabilizes Type I conformations through favorable hydrogen bonding interactions between the hydroxyl group and backbone elements [12].
Computational studies using semi-empirical molecular orbital procedures demonstrate that the activation energy barrier for Type I to Type II β-turn interconversion approximates 3 kilocalories per mole [8]. This relatively low barrier enables facile conformational transitions through concerted rotation about ψ(i+1) and φ(i+2) torsion angles [8]. The benzyloxycarbonyl group in 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid influences these transition states by providing additional steric constraints that favor specific conformational pathways [12].
Database analysis of 250 high-resolution protein crystal structures identifies 55 examples of β-turns exhibiting potential stereochemical mobility between Type I and Type II conformations [8]. Among these examples, 45 correspond to interconversion between Type I and Type II structures, while 10 represent transitions between Type I' and Type II' forms [8]. The amino acid preferences at critical positions reveal that proline occurs in 11 examples at the i+1 position, lysine in 9 examples, and serine in 7 examples [8].
| Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) | Frequency (%) |
|---|---|---|---|---|---|
| Type I | -60° | -30° | -90° | 0° | 42.3 |
| Type II | -60° | 120° | 80° | 0° | 18.7 |
| Type I' | 60° | 30° | 90° | 0° | 15.2 |
| Type II' | 60° | -120° | -80° | 0° | 12.1 |
| Type VIII | -60° | -30° | -120° | 120° | 8.4 |
| Other | Variable | Variable | Variable | Variable | 3.3 |
The stabilization mechanisms for β-turn conformations involve multiple factors including amino acid preferences, hydrogen bonding patterns, and local structural environments [13]. Analysis of 13,030 β-turns from 1,074 ultra-high resolution protein structures reveals distinct clustering patterns that extend beyond the classical eight-type classification system [13]. The new clustering methodology identifies 18 distinct β-turn types with specific conformational characteristics and amino acid preferences [13].
Glycine residues demonstrate overwhelming preference for the i+2 position in β-turns, occurring in 28 examples among stereochemically mobile sites [8]. This preference reflects the conformational flexibility required for the central peptide unit flip mechanism [8]. Serine and asparagine residues also show significant occurrence frequencies at the i+2 position, with 7 and 6 examples respectively [8].
The incorporation of 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid at specific positions within β-turn sequences influences the Type I versus Type II preference through hydrogen bonding stabilization [12]. The hydroxyl group at the α-carbon position can form intramolecular hydrogen bonds with backbone carbonyls, effectively biasing the conformational equilibrium toward Type I structures [12]. This stabilization mechanism has been validated through ab initio computational methods and experimental nuclear magnetic resonance spectroscopy [12].
Nuclear magnetic resonance spectroscopy provides the definitive experimental method for validating β-turn structures in solution-phase environments, offering detailed information about conformational preferences and dynamic behavior [14] [15]. The structural characterization of peptides containing 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid relies on comprehensive analysis of nuclear Overhauser effect patterns, coupling constants, and chemical shift data [16] [17].
The nuclear Overhauser effect spectroscopy technique enables direct observation of spatial proximities between protons, providing crucial distance constraints for three-dimensional structure determination [15]. Sequential assignment procedures involve systematic identification of all non-labile proton frequencies followed by integration of cross-peaks to establish upper distance bounds [15]. The benzyloxycarbonyl protecting group in 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid provides characteristic aromatic proton signals that facilitate unambiguous assignment procedures [16].
Validation of β-turn conformations requires identification of diagnostic nuclear Overhauser effect patterns consistent with specific turn geometries [18]. The model peptide AAGDYY-NH2 demonstrates characteristic nuclear Overhauser effects confirming β-turn formation in solution, with dihedral angles [(φ3, ψ3) (φ4, ψ4)] of [(-52°, -32°) (-38°, -44°)] consistent with Type III β-turn geometry [18]. Restrained molecular dynamics simulations combined with circular dichroism and Fourier-transform infrared spectroscopy provide comprehensive structural validation [18].
Chemical shift analysis provides complementary information about secondary structure preferences in peptide systems [19] [17]. The 13C-alpha chemical shifts demonstrate particular sensitivity to backbone conformation, enabling accurate determination of β-sheet structures through quantum-chemical-based procedures [17]. Integration of chemical shift constraints with nuclear Overhauser effect-derived distance restraints yields high-precision structural ensembles with root-mean-square deviations below 0.6 Angstroms [17].
| Nuclear Magnetic Resonance Parameter | Type I β-Turn | Type II β-Turn | Solution Value |
|---|---|---|---|
| HN(i+1) Chemical Shift (ppm) | 8.2-8.6 | 7.8-8.2 | 8.4 ± 0.2 |
| HN(i+2) Chemical Shift (ppm) | 7.9-8.3 | 8.1-8.5 | 8.0 ± 0.1 |
| HN(i+3) Chemical Shift (ppm) | 8.0-8.4 | 7.7-8.1 | 8.2 ± 0.2 |
| Hα(i+1)-HN(i+2) NOE Intensity | Strong | Medium | Strong |
| Hα(i+2)-HN(i+3) NOE Intensity | Medium | Strong | Medium |
| 3JHN-Hα(i+1) Coupling (Hz) | 6-8 | 4-6 | 7.2 ± 0.8 |
The application of exact nuclear Overhauser effects in viscous solvent mixtures enables detailed structural characterization of highly dynamic peptide systems [20]. This methodology replicates various cellular environments and provides precise structural information for modified macrocyclic peptides containing β-turn motifs [20]. Structures obtained through this approach achieve backbone atom root-mean-square deviations as low as 0.10 Angstroms for well-defined systems [20].
Temperature coefficient analysis of amide proton chemical shifts provides information about hydrogen bonding participation in β-turn structures [21]. Amide protons involved in intramolecular hydrogen bonds typically exhibit temperature coefficients less negative than -2 parts per billion per Kelvin, while solvent-exposed amides show coefficients more negative than -4 parts per billion per Kelvin [21]. The incorporation of 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid influences these temperature dependencies through additional hydrogen bonding opportunities [21].
Advanced nuclear magnetic resonance techniques including saturation transfer difference spectroscopy enable characterization of peptide-protein interactions and binding epitopes [22]. The β-turn-like conformation of peptide systems demonstrates strong saturation transfer difference enhancement in specific residue regions, confirming structural assignments and binding modes [22]. Cross-peak integration procedures combined with molecular dynamics simulations provide quantitative analysis of conformational populations and exchange kinetics [22].
Validation protocols for nuclear magnetic resonance-derived structures incorporate multiple experimental constraints including nuclear Overhauser effect distances, dihedral angle restraints, and hydrogen bonding patterns [23] [24]. The development of hybrid methods combining nuclear magnetic resonance data with computational prediction algorithms enables accurate structure determination even with limited experimental information [23]. Chemical shift perturbation analysis provides complementary validation of peptide-protein complex structures through systematic comparison of experimental and predicted values [24].